molecular formula C17H12F2N2O3S B2951293 (Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-98-4

(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2951293
CAS No.: 865197-98-4
M. Wt: 362.35
InChI Key: KFSIRKNPVKNEIX-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the benzothiazole class. Its molecular structure features a benzothiazole core substituted with fluoro groups and an ester functional group, characteristics that are frequently explored in medicinal chemistry for developing biologically active molecules . While the specific biological data for this compound is not fully established, structurally similar benzothiazole derivatives have demonstrated significant research potential as inhibitors of key neurodegenerative enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This suggests its primary research value lies in the area of neuroscience, particularly for investigating new therapeutic agents for Alzheimer's disease . The presence of fluorine atoms, which are known to enhance a compound's metabolic stability and binding affinity, is a common strategy in drug design to optimize pharmacokinetic properties . Researchers may utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSIRKNPVKNEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 6-fluoro-2-(4-fluorobenzoyl)imino derivatives with methyl acetate, leading to the formation of the target compound. The general synthetic pathway can be summarized as follows:

  • Starting Materials : 6-fluoro-2-(4-fluorobenzoyl)imino derivatives.
  • Reagents : Methyl acetate and appropriate catalysts.
  • Conditions : Varying temperatures and reaction times depending on the specific reaction conditions.

Anticancer Activity

Recent studies have indicated that compounds related to benzo[d]thiazoles exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

CompoundCell LineIC50 (µM)Mechanism
2aHep3B8.07G2/M Arrest
2bHep3B>50-

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Compounds with a similar structure have demonstrated the ability to scavenge free radicals effectively. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown promising results, indicating that these compounds can inhibit oxidative damage.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives act as inhibitors of key enzymes involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : As noted in various studies, these compounds can cause cell cycle arrest, particularly at the G2/M checkpoint.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Frentizole : A UBT derivative used for rheumatoid arthritis showed significant inhibitory effects on T-cell proliferation with an IC50 value of 0.004 µM, indicating high potency against specific targets .
  • Neuroprotective Effects : Compounds derived from benzothiazole exhibited protective effects in models of neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is essential for maintaining cognitive function .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Quinoxaline-2-carbonyl group at position 2 C₁₉H₁₃FN₄O₃S 396.4 Enhanced π-stacking due to aromatic quinoxaline; higher polarity compared to 4-fluorobenzoyl
(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Isoxazole-5-carbonyl group at position 2 C₁₄H₁₀FN₃O₄S 335.31 Smaller acyl group; reduced steric hindrance
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 4-Fluorobenzoyl and peptide backbone C₂₆H₂₄FN₃O₅ 477.49 Hybrid peptidomimetic structure; potential protease resistance
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 2-Oxo and 4-phenyl groups C₁₇H₁₅NO₃S 313.37 Oxo group increases hydrogen-bonding capacity; phenyl enhances hydrophobicity

Key Observations :

  • Substituent Effects: The 4-fluorobenzoyl group in the target compound provides moderate steric bulk and electron-withdrawing properties, balancing reactivity and stability.
  • Fluorine Positioning : The 6-fluoro substitution on the benzothiazole ring (target compound) vs. 4-fluoro () alters electronic distribution, impacting dipole moments and solubility.
Physicochemical Properties
  • IR Spectroscopy: The target compound’s imino (C=N) stretch is expected near 1600–1650 cm⁻¹, comparable to the 1737 cm⁻¹ (C=O) and 1606 cm⁻¹ (C=N) peaks in .
  • NMR Data: The Z-configuration of the imino group would produce distinct ¹H NMR signals for the methyl ester (δ ~3.7 ppm) and fluorinated aromatic protons (δ ~7.2–8.0 ppm), similar to analogs in and .

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